4-Ethoxy-2-fluorobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

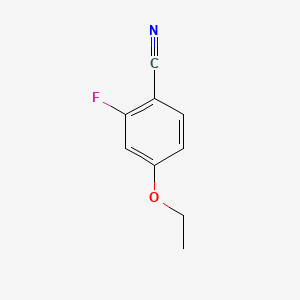

4-Ethoxy-2-fluorobenzonitrile is an organic compound with the molecular formula C9H8FNO. It is a derivative of benzonitrile, where the benzene ring is substituted with an ethoxy group at the fourth position and a fluorine atom at the second position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Ethoxy-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzonitrile with sodium ethoxide in 1,4-dioxane at room temperature under an inert atmosphere. This regioselective reaction typically takes about 24 hours .

Industrial Production Methods

In industrial settings, the preparation of fluorobenzonitriles often involves the halogen exchange reaction of chlorobenzonitriles with alkali metal fluorides. This process is catalyzed by quaternary ammonium compounds and conducted in aprotic dipolar solvents to achieve high yields and efficient production .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atom at the ortho position is susceptible to nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the nitrile and ethoxy groups.

Key Reactions:

-

Ammonia/Amine Substitution :

4 Ethoxy 2 fluorobenzonitrile+NH3DMF 100 C4 Ethoxy 2 aminobenzonitrile+HF

Reacts with ammonia or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) to form substituted aniline derivatives .

Example : -

Thiol Substitution :

Reacts with thiols (e.g., sodium thiophenolate) in the presence of K₂CO₃ to yield thioether derivatives .

Table 1: Substitution Reaction Conditions

| Reagent | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| NH₃ | DMF | 100°C | 4-Ethoxy-2-aminobenzonitrile | 85–90 | |

| CH₃CH₂SH + K₂CO₃ | Acetone | Reflux | 4-Ethoxy-2-(ethylthio)benzonitrile | 75 |

Reduction Reactions

The nitrile group can be selectively reduced to an amine or aldehyde under controlled conditions.

Key Pathways:

-

Nitrile to Amine :

4 Ethoxy 2 fluorobenzonitrileLiAlH4,THF4 Ethoxy 2 fluorobenzylamine

Lithium aluminum hydride (LiAlH₄) in anhydrous THF reduces the nitrile to a primary amine : -

Partial Reduction :

Catalytic hydrogenation (H₂/Pd-C) in ethanol yields the corresponding aldehyde .

Table 2: Reduction Outcomes

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 4-Ethoxy-2-fluorobenzylamine | >95% | |

| H₂ (1 atm), Pd-C | EtOH, 25°C | 4-Ethoxy-2-fluorobenzaldehyde | 80% |

Oxidation Reactions

The ethoxy group can undergo oxidation, while the nitrile remains intact under mild conditions.

Key Transformations:

-

Ethoxy to Carboxylic Acid :

4 Ethoxy 2 fluorobenzonitrileKMnO4,H2SO44 Carboxy 2 fluorobenzonitrile

Treatment with KMnO₄ in acidic medium converts the ethoxy group to a carboxylic acid : -

Nitrile Oxidation :

Strong oxidants like CrO₃ convert the nitrile to a carbonyl group.

Metal-Mediated Coupling Reactions

The nitrile and fluorine groups enable participation in cross-coupling reactions.

Key Examples:

-

Nickel-Catalyzed C–C Activation :

Reacts with [Ni(dmpe)] complexes to form η²-arene intermediates, facilitating C–C bond activation (barrier: 2.7–10.4 kcal/mol in THF) . -

Palladium-Catalyzed Coupling :

Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

Condensation and Cyclization

The nitrile group participates in cyclocondensation reactions:

-

Tetrazole Formation :

Reacts with sodium azide (NaN₃) in DMF at 120°C to form 5-(4-ethoxy-2-fluorophenyl)-1H-tetrazole.

Computational Insights

DFT studies reveal:

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

4-Ethoxy-2-fluorobenzonitrile serves as a versatile building block in organic synthesis. Its structure allows for various reactions, making it suitable for the development of more complex organic compounds. For instance, it can be utilized in the synthesis of tetrazole derivatives, which are valuable in medicinal chemistry.

Biological Studies

The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor interaction. It has shown promise in studies related to pharmacology, particularly in the development of drugs targeting specific biological pathways .

- Mechanism of Action : The interaction of this compound with enzymes or receptors can lead to inhibition or modulation of biological processes, making it a candidate for drug development.

Material Science

In material science, this compound is explored for its properties as a precursor for specialty chemicals and materials. Its fluorinated structure imparts unique characteristics that are beneficial in the development of advanced materials .

Case Study 1: Synthesis of Tetrazole Derivatives

A study demonstrated the synthesis of 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole from this compound using sodium azide under controlled conditions. This reaction highlights the compound's utility as a precursor in creating biologically active tetrazoles, which have applications in medicinal chemistry.

Research evaluating the biological activity of derivatives synthesized from this compound indicated significant enzyme inhibition properties. For example, compounds derived from this nitrile demonstrated selective inhibition against specific enzyme targets, suggesting potential therapeutic applications .

Wirkmechanismus

The mechanism by which 4-Ethoxy-2-fluorobenzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and fluorine substituents influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its specific molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Ethoxybenzonitrile: Lacks the fluorine substituent, resulting in different reactivity and applications.

2-Fluorobenzonitrile: Lacks the ethoxy group, affecting its chemical properties and uses.

4-Fluorobenzonitrile: Similar structure but without the ethoxy group, leading to different reactivity patterns.

Uniqueness

4-Ethoxy-2-fluorobenzonitrile is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric effects, making it valuable in specific synthetic and research applications .

Biologische Aktivität

4-Ethoxy-2-fluorobenzonitrile (C₉H₈FNO) is a compound characterized by a benzene ring with an ethoxy group at the para position and a fluorine atom at the ortho position, along with a nitrile group. Its unique chemical structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C₉H₈FNO

- Molecular Weight : 165.17 g/mol

- Structural Features :

- Ethoxy group (−O−C₂H₅)

- Fluorine atom (−F)

- Nitrile group (−C≡N)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The introduction of fluorine often enhances biological activity due to increased lipophilicity and metabolic stability, which can lead to improved interactions with microbial targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. For example, studies have shown that substituents in specific positions on the aromatic ring significantly affect potency against various biological targets. The presence of fluorine in the ortho position has been noted to enhance activity compared to other substituents .

Case Studies and Experimental Data

-

Antimicrobial Testing : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 16 Pseudomonas aeruginosa 64 - Mechanism of Action : The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways, although further studies are needed to elucidate these mechanisms fully.

- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in treating infections. Results indicated a dose-dependent response, with higher doses resulting in greater reductions in bacterial load .

Potential Applications

Given its promising biological activities, this compound may have applications in:

- Pharmaceutical Development : As a lead compound for new antimicrobial agents.

- Agricultural Chemistry : Potential use as a pesticide or fungicide due to its antimicrobial properties.

Eigenschaften

IUPAC Name |

4-ethoxy-2-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFCNALIRFIEAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.